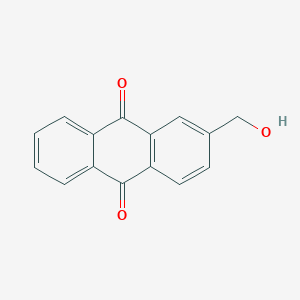

2-(Hydroxymethyl)anthraquinone

Descripción general

Descripción

2-(Hidroximetil)antraquinona, también conocida como 2-Hidroximetil-9,10-antracenodiona, es un derivado de la antraquinona con la fórmula molecular C15H10O3 y un peso molecular de 238.24 g/mol . Este compuesto es conocido por sus amplios efectos antiinflamatorios y se encuentra en varias plantas medicinales .

Aplicaciones Científicas De Investigación

2-(Hidroximetil)antraquinona tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de la 2-(Hidroximetil)antraquinona implica varias vías:

Efectos antiinflamatorios: Inhibe la activación de la vía de señalización NF-κB, reduciendo la producción de citoquinas inflamatorias como TNF-α, IL-6 e IL-1β.

Actividad antioxidante: Aumenta los niveles de superóxido dismutasa (SOD) y glutatión (GSH) mientras reduce los niveles de malondialdehído (MDA), ejerciendo así efectos antioxidantes.

Reacciones fotoredox: El compuesto experimenta reacciones de redox intramoleculares en estado excitado, que implican la desprotonación del protón C–H bencílico mediado por el solvente.

Safety and Hazards

After handling 2-(Hydroxymethyl)anthraquinone, it is recommended to wash thoroughly. Contaminated clothing should be removed and washed before reuse. Contact with eyes, skin, and clothing should be avoided. Ingestion and inhalation should also be avoided. It should be kept away from sources of ignition and prolonged or repeated exposure should be avoided .

Análisis Bioquímico

Biochemical Properties

2-(Hydroxymethyl)anthraquinone interacts with various biomolecules in biochemical reactions. It is known to chemically cage sex pheromones, such as (Z)-11-hexadecen-1-ol, a sex pheromone of Chilo infuscatellussnellen . The nature of these interactions is primarily through the photoremovable protecting group (PRPG) property of this compound .

Cellular Effects

The cellular effects of this compound are primarily observed in its role as an anti-inflammatory agent . It has been reported to attenuate lipopolysaccharide-induced pulmonary edema, myeloperoxidase activity, and inflammatory cytokine production . It also influences cell function by impacting cell signaling pathways, specifically the TLR4-NF-κB pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been shown to suppress the production of NO, TGF-β1, TNF-α, IL-6, and IL-1β in lipopolysaccharide-stimulated RAW 264.7 macrophage cells . Furthermore, it antagonizes TLR4 expression and the activation of NF-κB, thereby mediating its protective effects on lipopolysaccharide-induced inflammation .

Temporal Effects in Laboratory Settings

It has been reported to show significant antioxidative activity, raising the levels of SOD and GSH and depleting the MDA level in serum of acute lung injury mice .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Un enfoque clásico para sintetizar derivados de la antraquinona, incluida la 2-(Hidroximetil)antraquinona, implica la ciclación intramolecular de derivados del ácido 2-(4-alquilbenzoil)benzoico en cloruro de pirofosforilo . Este método permite la formación de la estructura del anillo de la antraquinona.

Métodos de producción industrial: Los métodos de producción industrial para la 2-(Hidroximetil)antraquinona no están ampliamente documentados. El enfoque general implica el uso de técnicas de síntesis orgánica para lograr la pureza y el rendimiento deseados.

Análisis De Reacciones Químicas

Tipos de reacciones: 2-(Hidroximetil)antraquinona experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo alcohol bencílico puede oxidarse a un aldehído.

Reducción: Los grupos carbonilo de la antraquinona pueden reducirse bajo condiciones específicas.

Reacciones fotoredox: Este compuesto puede experimentar reacciones de redox intramoleculares en estado excitado, donde el alcohol bencílico se oxida y los grupos carbonilo de la antraquinona se reducen.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).

Reacciones fotoredox: Estas reacciones generalmente ocurren en soluciones acuosas bajo irradiación de luz.

Productos principales:

Oxidación: Formación del aldehído correspondiente.

Reducción: Formación del alcohol o hidroquinona correspondientes.

Reacciones fotoredox: Formación simultánea de productos oxidados y reducidos.

Comparación Con Compuestos Similares

2-(Hidroximetil)antraquinona se puede comparar con otros derivados de la antraquinona:

Compuestos similares:

Unicidad: 2-(Hidroximetil)antraquinona es única debido a sus propiedades antiinflamatorias y antioxidantes específicas, así como a su capacidad para experimentar reacciones fotoredox, lo que la convierte en un compuesto valioso tanto en la investigación científica como en las aplicaciones industriales .

Propiedades

IUPAC Name |

2-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKHAJGLEVKEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169278 | |

| Record name | 2-(Hydroxymethyl)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17241-59-7 | |

| Record name | 2-(Hydroxymethyl)anthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17241-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hydroxymethyl)anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017241597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Hydroxymethyl)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[9-(Carboxymethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2lambda2-plumbacycloundec-6-yl]acetic acid](/img/structure/B96905.png)

![Tris[2-(diethylamino)ethoxy]phenylsilane](/img/structure/B96925.png)